MBBA

Vue d'ensemble

Description

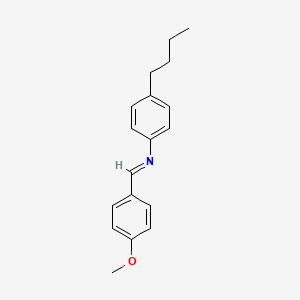

N-(4-Methoxybenzylidene)-4-butylaniline, commonly referred to as MBBA, is a well-known liquid crystal compound. It has been extensively studied for its unique liquid-crystalline properties, exhibiting nematic phases at room temperature. Research has focused on its phase behavior, molecular and crystal structure, and physical and chemical properties to understand its potential applications in liquid crystal displays and other technologies.

Synthesis Analysis

This compound is typically synthesized through a condensation reaction of 4-methoxybenzaldehyde and 4-butylaniline. This reaction is facilitated by the presence of a dehydrating agent, resulting in the formation of the Schiff base linkage that characterizes this compound. The synthesis process is critical for achieving high purity this compound, which is essential for its performance in liquid crystal applications.

Molecular Structure Analysis

The molecular structure of this compound has been determined through various techniques, including X-ray diffraction. At low temperatures (-163°C), this compound crystals exhibit an orthorhombic structure, with three independent molecules in the unit cell displaying slightly different conformations. The molecular packing is characterized by a smectic-like arrangement, indicative of the compound's mesogenic properties. The detailed molecular geometry, including bond lengths and angles, has been elucidated through gas-phase electron diffraction and ab initio calculations, highlighting the planar nature of the azomethine linkage and the flexible conformation of the n-butyl chain (Boese et al., 1992) (Kuze et al., 1999).

Chemical Reactions and Properties

This compound undergoes various chemical reactions typical of Schiff bases, such as hydrolysis under acidic conditions, returning to the parent amine and aldehyde. Its reactivity with nucleophiles and electrophiles can be influenced by the methoxy and butyl groups, affecting the electronic distribution across the molecule. Studies on this compound derivatives have explored modifications to its chemical structure to tune its liquid crystalline properties, including phase transition temperatures and mesophase stability.

Physical Properties Analysis

The physical properties of this compound, including its phase transition temperatures, have been thoroughly investigated. This compound transitions from a solid to a nematic liquid crystalline phase and finally to an isotropic liquid as the temperature increases. These transitions are accompanied by significant changes in physical properties such as density, refractive index, and thermal conductivity. Calorimetric studies have quantified the enthalpies and entropies associated with these phase transitions, providing insights into the thermodynamics of the liquid crystalline state (Shinoda et al., 1974).

Chemical Properties Analysis

This compound exhibits typical chemical properties of Schiff bases, with the azomethine (-CH=N-) group playing a crucial role in its reactivity and liquid crystalline behavior. The electron-donating methoxy group and the electron-withdrawing butyl group impact the electronic structure of this compound, influencing its chemical stability, reactivity, and interaction with other molecules. The dipole moment and aggregation behavior in solution have also been studied, reflecting the compound's potential for forming ordered mesophases in liquid crystal applications (Maurel & Price, 1973).

Applications De Recherche Scientifique

Études de Transition de Phase

Les transitions de phase du MBBA, en particulier lorsqu'il est confiné dans des matériaux mésoporeux, offrent des informations précieuses sur le comportement des cristaux liquides dans différentes conditions . Les chercheurs utilisent la calorimétrie différentielle à balayage (DSC) pour étudier ces transitions, qui sont essentielles pour comprendre les propriétés thermiques et la stabilité des matériaux cristallins liquides.

Analyse du Comportement Critique

Le this compound est utilisé pour étudier le comportement critique dans les mélanges de cristaux liquides, tels que ceux avec de l'isooctane . Ces études sont importantes pour comprendre les caractéristiques universelles des transitions de phase et des phénomènes critiques, qui sont applicables à divers types de suspensions et de colloïdes.

Interaction des Nanocolloïdes et des Nanoparticules

L'interaction du this compound avec des nanoparticules, telles que BaTiO3, est un sujet d'intérêt dans le domaine des nanomatériaux . L'ajout de nanoparticules peut influencer de manière significative les propriétés diélectriques du this compound, révélant des anomalies prétransitionnelles qui sont essentielles pour le développement de matériaux avancés aux propriétés sur mesure.

Applications d'Antennes Micro-ondes

Les propriétés diélectriques du this compound sont exploitées dans la conception d'antennes pour les applications micro-ondes. Une nouvelle antenne en cristal liquide nématique à base de this compound a été proposée pour les applications en bande C et en bande X, mettant en évidence la polyvalence du this compound dans les télécommunications .

Modulation de l'Anisotropie Diélectrique

La recherche sur l'anisotropie diélectrique du this compound dopé avec des nanoparticules ferroélectriques comme le titanate de baryum explore la modulation des propriétés diélectriques. Ceci est crucial pour le développement de matériaux avec des caractéristiques électriques spécifiques, qui peuvent être appliquées dans divers dispositifs électroniques .

Orientations Futures

Future research on “N-(4-Methoxybenzylidene)-4-butylaniline” could focus on its potential applications in various fields. For example, a study reported the synthesis of a new nonlinear optical crystal, (E)-N’-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate (MBP3CD 2H2O), suggesting potential applications in nonlinear optics . Another study reported the synthesis of zinc (II) complexes containing 4-methoxybenzylidene moieties, suggesting potential applications in the field of materials science .

Mécanisme D'action

N-(4-Methoxybenzylidene)-4-butylaniline, also known as MBBA or trans-MBBA, is a nematic liquid crystal molecule . It has a wide range of applications, particularly in the development of liquid crystal cells .

Target of Action

The primary target of this compound is the liquid crystal phase of materials. It is used to manipulate the orientation and phase transitions of liquid crystals .

Mode of Action

This compound interacts with its targets by inducing phase transitions. It can transition from a solid state to a nematic liquid crystal state and then to an isotropic liquid state . These phase transitions are influenced by temperature and other environmental factors .

Biochemical Pathways

This can have downstream effects on the optical properties of the materials, as the orientation of the liquid crystals can affect light transmission .

Result of Action

The primary result of this compound’s action is the induction of phase transitions in liquid crystals. This can change the material’s optical properties, making it useful in the development of liquid crystal displays .

Action Environment

The action of this compound is highly dependent on the environment. Temperature is a key factor influencing this compound’s phase transitions . Additionally, when this compound is confined within one-dimensional pores, neither the phase transition to the metastable crystalline phase nor the glass transition are observed . This suggests that the physical environment can significantly influence the behavior of this compound.

Propriétés

IUPAC Name |

N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIWNULTQYHCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025549, DTXSID20860360 | |

| Record name | 4-Methoxybenzilidine-4'-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cloudy light yellow liquid. (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.027 (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

26227-73-6, 97402-82-9, 221128-17-2 | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (p-Methoxybenzylidene)-p-butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxybenzylidene)-4-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mbba, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097402829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mbba, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221128172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzilidine-4'-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4'-methoxybenzylidene)-4-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S586T4JYNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW7I7NN51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

70 °F (Turbid) (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: MBBA has the molecular formula C18H21NO and a molecular weight of 267.37 g/mol.

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been employed to analyze the intermolecular interactions of this compound with other materials like polyvinylpyrrolidone (PVP) [, ]. Furthermore, researchers have employed Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the microwave heating mechanism of this compound in its liquid crystalline and isotropic phases []. UV-Vis spectroscopy has been used to study the electronic transitions in this compound as a function of temperature and in the presence of different solvents [].

A: this compound exhibits a nematic liquid crystal phase at room temperature, transitioning to an isotropic liquid at its nematic–isotropic transition temperature (TNI). The TNI of pure this compound is around 41 °C [], but this value can be influenced by confinement effects and the presence of other materials.

A: Studies show that confining this compound within porous silica materials leads to a decrease in phase transition temperatures compared to bulk this compound. The degree of this shift depends on the pore architecture, and in some cases, specific phase transitions might even be suppressed []. Additionally, encapsulation of this compound in a semiflexible polymer sheath, like PVP, has been shown to induce alignment and affect the phase transition behavior, including inhibiting certain smectic phases [].

A: Microwave irradiation can induce local heating effects in this compound. Studies using in situ microwave irradiation NMR spectroscopy revealed that this compound undergoes partial transitions from the liquid crystalline to the isotropic phase at temperatures lower than its TNI when exposed to microwave irradiation, suggesting a non-equilibrium heating effect []. This local heating was also found to potentially cause bond polarization in polar functional groups, which might explain the accelerated reaction rates observed under microwave heating in some chemical reactions.

A: Due to its optical properties and responsiveness to stimuli, this compound has been explored for various applications. Researchers have fabricated optically responsive microfibers with uniaxially ordered this compound molecules at their core [, ]. These fibers show potential for applications in responsive textiles and optical devices. This compound has also been used as a component in electrorheological fluids [, ], where its flow behavior can be controlled by electric fields.

A: this compound's birefringence, the difference in refractive index for light polarized parallel and perpendicular to its molecular axis, has been investigated for potential use in optical devices [, ]. The Cauchy formula has been employed to simulate and understand the birefringence dispersion of this compound in the visible range, aiding in the design of polarizing devices.

A: this compound has been explored as a medium for nanoparticle synthesis and as a host material for nanoparticle dispersions. For instance, in situ synthesis of silver nanoparticles within this compound leads to a texture transformation from nematic to smectic, resulting in a stable, luminescent glassy phase upon cooling []. The interaction between this compound and copper-doped zinc oxide nanoparticles (Cu:ZnO NPs) has also been investigated, where the presence of the nanoparticles enhances the ordering of this compound molecules, affecting its dielectric properties and activation energies [].

A: The interaction of this compound with different solvents, such as hexane and methanol, reveals distinct effects on its phase transition behavior. While hexane induces entropic screening, leading to a continuous decrease in the nematic-isotropic transition temperature and enthalpy of this compound [], methanol leads to enthalpic screening, causing saturation in those parameters after an initial decay [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-cyanophenyl(1H-1-imidazolyl)methyl]benzonitrile](/img/structure/B1215379.png)

![6-[2-(2,4-Dichlorophenyl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1215389.png)

![2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid](/img/structure/B1215399.png)